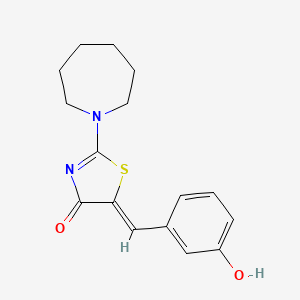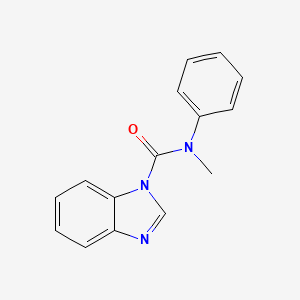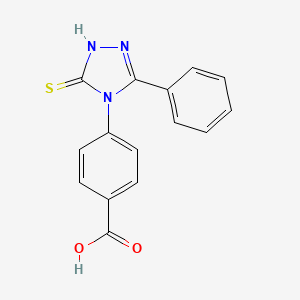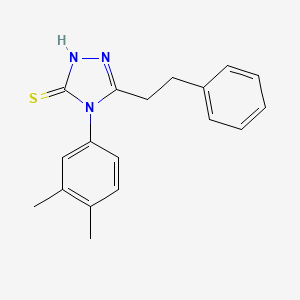
2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a chemical compound that has been widely studied for its potential therapeutic properties. This compound is a thiazolidinone derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one has various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help in reducing oxidative stress in the body. This compound has also been shown to possess anti-inflammatory properties, which help in reducing inflammation in the body. Additionally, it has been shown to possess antimicrobial properties, which help in fighting against various bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its potential therapeutic properties. This compound has been shown to possess various properties that make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound.
Future Directions
There are several future directions that can be explored in the study of 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one. One of the future directions is the further study of its potential therapeutic properties. This compound has shown promising results in various studies and further studies are needed to fully understand its potential in the treatment of various diseases. Another future direction is the study of its mechanism of action. Further studies are needed to fully understand the mechanism of action of this compound and how it interacts with various cellular pathways. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound is another future direction that can be explored.
Synthesis Methods
The synthesis of 2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one has been carried out through various methods. One of the most commonly used methods is the reaction between 3-hydroxybenzaldehyde, 2-aminothiophenol, and 6-bromohexanoic acid in the presence of a catalyst. Another method involves the reaction between 2-aminothiophenol, 3-hydroxybenzaldehyde, and 6-bromohexanoic acid in the presence of a base.
Scientific Research Applications
2-(1-azepanyl)-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic properties. It has been shown to possess antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.
properties
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-13-7-5-6-12(10-13)11-14-15(20)17-16(21-14)18-8-3-1-2-4-9-18/h5-7,10-11,19H,1-4,8-9H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYABNJFPDIFPKF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-nitrophenol](/img/structure/B5834312.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5834317.png)
![3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5834319.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5834327.png)
![2-(2-methoxy-5-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5834333.png)

![N'-[(3,4-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834352.png)
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5834360.png)
![2-butyl-5-(4-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5834363.png)


![N-(3-chloro-2-methylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5834391.png)

![(2,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5834399.png)